5-Bromo-2-(cyanomethyl)benzoic acid

Description

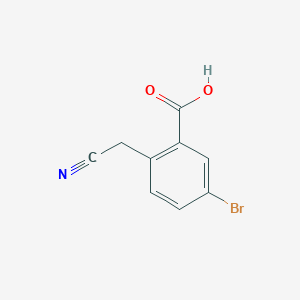

5-Bromo-2-(cyanomethyl)benzoic acid is a brominated benzoic acid derivative with a cyanomethyl substituent at the 2-position. Its molecular formula is C₉H₆BrNO₂, combining a benzoic acid backbone with bromine (electron-withdrawing) and a cyanomethyl group (electron-withdrawing and reactive due to the nitrile functionality).

Properties

IUPAC Name |

5-bromo-2-(cyanomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-2-1-6(3-4-11)8(5-7)9(12)13/h1-2,5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALHJXKXJMDQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-(cyanomethyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C₉H₆BrNO₂ and a molecular weight of approximately 228.06 g/mol. The structure features a bromine atom, a cyanomethyl group, and a carboxylic acid functional group attached to a benzene ring. These functional groups contribute to its chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes and receptors through non-covalent interactions, impacting biochemical pathways involved in cellular processes.

- Antimicrobial Activity : Research indicates that the presence of the cyano group enhances the compound's lipophilicity, facilitating cellular uptake and contributing to its antimicrobial properties.

- Protein Degradation Pathways : Similar compounds have been shown to promote the activity of protein degradation systems, such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

Biological Activities

The following table summarizes the reported biological activities of this compound:

Case Studies and Research Findings

- Antimicrobial Studies : A study highlighted that derivatives similar to this compound showed significant antibacterial activity against gram-positive bacteria. The structural features, particularly the bromine and cyano groups, were crucial for this activity.

- Cancer Research : In vitro studies demonstrated that compounds with similar structures could inhibit MYC oncogene interactions, suggesting potential applications in cancer therapy. The disruption of protein-protein interactions involving MYC could lead to reduced tumorigenesis .

- Protein Degradation Enhancement : Research indicated that benzoic acid derivatives could enhance the activity of proteolytic systems in human fibroblasts, promoting cellular homeostasis and potentially countering age-related decline in these pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 2-position significantly influences solubility, acidity, and intermolecular interactions. Key analogs and their properties include:

Table 1: Substituent Impact on Benzoic Acid Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., –Cl, –CN) enhance acidity compared to electron-donating groups (e.g., –NHPh) .

- Bulkier substituents (e.g., –NHCO(PhOPr)) reduce solubility but improve target specificity in enzyme inhibition .

Antiviral and Anti-inflammatory Activity

- Quinazolinone derivatives (e.g., 5-bromo-2-(6-bromo-4-oxoquinazolin-3-yl)benzoic acid) exhibit antiviral activity against RNA viruses .

- Thiazolidinone analogs (e.g., 5-bromo-2-(thiazolidin-4-one)benzoic acid derivatives) show anti-inflammatory effects comparable to phenylbutazone .

Enzyme Inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.